Lipophilicity Differentiation: logP of 510735-82-7 Versus Unsubstituted and Des-Methyl Analogues
Compound 510735-82-7 exhibits a calculated logP of 4.55, which is 2.65 log units higher than the 5-unsubstituted analog 3,4-dimethyl-N-1,3,4-thiadiazol-2-ylbenzamide (logP 1.90) and 1.56 log units higher than the des-methyl benzamide analog N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide (logP 2.99). This indicates substantially greater lipophilicity, driven synergistically by both the 3,4-dimethylbenzamide motif and the 5-isobutyl substituent.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP 4.55 |
| Comparator Or Baseline | Comparator 1: 3,4-dimethyl-N-1,3,4-thiadiazol-2-ylbenzamide (logP 1.90); Comparator 2: N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 300727-74-6 (logP 2.99) |
| Quantified Difference | ΔlogP = +2.65 vs. unsubstituted analog; ΔlogP = +1.56 vs. des-methyl benzamide analog |
| Conditions | Calculated logP (in silico prediction) as reported by ChemDiv and Hit2Lead vendor databases |
Why This Matters
A logP difference exceeding 1.5 units can fundamentally alter membrane permeability, oral absorption potential, and compound distribution in cell-based assays and in vivo models, making 510735-82-7 functionally non-interchangeable with lower-logP analogs.
